
3-(2,6-Dibromophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dibromophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Br2O It is a derivative of phenylpropanol, where the phenyl ring is substituted with two bromine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dibromophenyl)propan-1-ol typically involves the bromination of phenylpropanol. One common method is the reaction of phenylpropanol with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dibromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 3-(2,6-Dibromophenyl)propan-1-one or 3-(2,6-Dibromophenyl)propanoic acid.
Reduction: Formation of 3-phenylpropan-1-ol.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dibromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dibromophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dibromophenyl)propan-1-ol
- 3-(2,6-Dichlorophenyl)propan-1-ol
- 3-(2,6-Difluorophenyl)propan-1-ol
Uniqueness
3-(2,6-Dibromophenyl)propan-1-ol is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
3-(2,6-dibromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 |
InChI Key |
HIGXIEYDSARYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


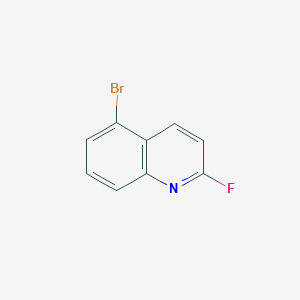

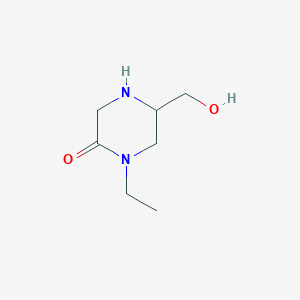
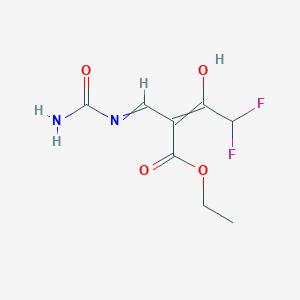
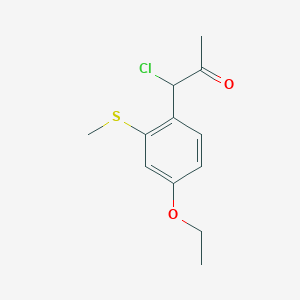
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
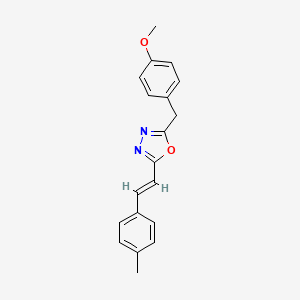

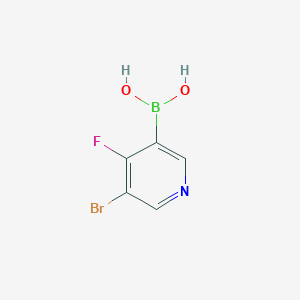
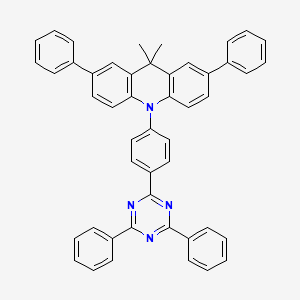

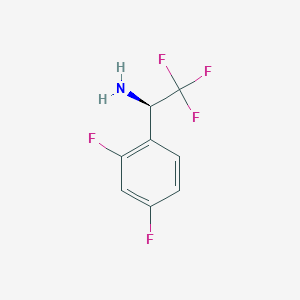
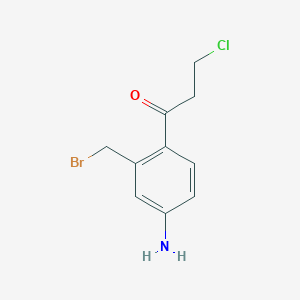
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
